4-Bromothieno[3,2-d]pyrimidine
Overview
Description
4-Bromothieno[3,2-d]pyrimidine is a chemical compound with the CAS Number: 16285-70-4 . It has a molecular weight of 215.07 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a melting point of 140-145 .Scientific Research Applications
Pyrazolo[3,4-d]pyrimidines in Cancer Research
4-Bromothieno[3,2-d]pyrimidine has been utilized in the design and synthesis of pyrazolo[3,4-d]pyrimidines. This chemical scaffold has shown potential in targeting the Bcr-Abl T315I mutant, a mutation associated with certain leukemias. Notably, a 4-bromo derivative exhibited high activity against the Bcr-Abl T315I mutant in cell-free assays, demonstrating submicromolar potency against T315I Bcr-Abl expressing cells. This research indicates the potential of this compound derivatives in leukemia therapies (Radi et al., 2013).
Regioselective Bromination and Drug Discovery
The compound has also been central to the development of regioselective bromination techniques for thieno[2,3-b]pyridine, highlighting its utility as a building block in drug discovery. This advancement demonstrates the potential of this compound in synthesizing novel compounds for therapeutic applications (Lucas et al., 2015).
Radio Sensitization and DNA Damage Enhancement
In the context of radiobiology, halogenated pyrimidine analogs, including brominated variants, have been investigated for their ability to enhance the effects of radiation therapy. These compounds, when pre-treated, can lead to a significant increase in DNA damage induced by radiation, offering a potential pathway to enhance the effectiveness of radiotherapy in cancer treatment (Kinsella et al., 1987).
Antiviral and Antiretroviral Activities
Research has also explored this compound derivatives in the realm of antiviral therapy. Certain derivatives have shown inhibitory activity against DNA viruses and marked inhibition of retrovirus replication in cell culture. These findings suggest a potential role for these compounds in the development of new antiviral and antiretroviral drugs (Hocková et al., 2003).
Synthesis of Thienopyrimidine Bioisosteres
The synthesis of novel 2-unsubstituted 4-(substituted)anilinothieno[2,3-d]pyrimidines, using this compound as a precursor, has been explored. This research is significant for the development of new compounds with potential therapeutic applications, highlighting the versatility of this compound in medicinal chemistry (Phoujdar et al., 2008).
Inhibitors of Dihydrofolate Reductase
Studies have been conducted on this compound derivatives as potential inhibitors of dihydrofolate reductase, an enzyme crucial in the replication of Pneumocystis carinii and Toxoplasma gondii. This research opens avenues for the development of new antifolate drugs for treating infections caused by these organisms (Rosowsky et al., 1997).
Safety and Hazards
Future Directions
Thienopyrimidine derivatives, which include 4-Bromothieno[3,2-d]pyrimidine, have been found to have various biological activities and are considered valuable in the treatment of cancer . Therefore, future research could focus on the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold .
Biochemical Analysis
Biochemical Properties
4-Bromothieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, affecting various signaling pathways within the cell. Additionally, this compound can bind to certain receptors, influencing their activity and downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound can impact gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit kinase activity by competing with ATP for binding sites, thereby preventing phosphorylation events. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, such as cellular toxicity and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of this compound on cellular function and metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. For instance, the compound may be actively transported into cells by specific transporters, where it can then interact with intracellular targets. The distribution of this compound within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate enzyme activity and cellular signaling pathways .
Properties
IUPAC Name |
4-bromothieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTCHXURFZZYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16285-70-4 | |
Record name | 4-bromothieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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